molecular formula C19H28N2O2 B7643891 1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide

1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide

Cat. No. B7643891
M. Wt: 316.4 g/mol
InChI Key: CQFZKQZXUCUBIP-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide, also known as BHCMC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BHCMC belongs to the piperidine class of compounds and has been synthesized through various methods.

Scientific Research Applications

1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide has shown potential therapeutic applications in various scientific research areas. Studies have shown that this compound has antinociceptive effects, meaning it can reduce pain sensitivity. This compound has also been shown to have antidepressant effects in animal models. Additionally, this compound has been studied for its potential use in treating drug addiction and withdrawal symptoms.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide is not fully understood. However, studies have suggested that this compound may act on the opioid system by binding to the mu-opioid receptor and inhibiting the reuptake of dopamine and norepinephrine. This compound may also act on the serotonin system by inhibiting the reuptake of serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of dopamine, norepinephrine, and serotonin in the brain. This compound has also been shown to decrease the levels of corticosterone, a stress hormone. Additionally, this compound has been shown to increase the levels of endorphins, which are natural painkillers produced by the body.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various scientific research areas. However, this compound has some limitations. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for 1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide research. One area of research is to further understand the mechanism of action of this compound. This can help to identify potential therapeutic applications and improve the efficacy of this compound. Another area of research is to study the long-term effects of this compound use, including any potential side effects. Additionally, this compound can be studied in combination with other drugs to identify potential synergistic effects. Finally, this compound can be studied for its potential use in treating other conditions such as anxiety and post-traumatic stress disorder.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in various scientific research areas. This compound has been synthesized through various methods, and its purity and yield can be improved through further purification techniques. This compound has antinociceptive and antidepressant effects, and it has been studied for its potential use in treating drug addiction and withdrawal symptoms. The exact mechanism of action of this compound is not fully understood, and further research is needed to identify potential therapeutic applications and improve the efficacy of this compound.

Synthesis Methods

1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide has been synthesized through various methods, including the reaction of 2-hydroxycyclopentanone with 4-methylpiperidine-4-carboxylic acid, followed by the reduction of the resulting oxime with sodium borohydride. Another method involves the reaction of 2-hydroxycyclopentanone with 4-methylpiperidine-4-carboxylic acid chloride, followed by the reduction of the resulting amide with sodium borohydride. The purity and yield of this compound can be improved through further purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

1-benzyl-N-(2-hydroxycyclopentyl)-4-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(18(23)20-16-8-5-9-17(16)22)10-12-21(13-11-19)14-15-6-3-2-4-7-15/h2-4,6-7,16-17,22H,5,8-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFZKQZXUCUBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)C(=O)NC3CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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